3-(Aminomethyl)-N-cyclopropylbenzamide
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Overview
Description
3-(Aminomethyl)-N-cyclopropylbenzamide is an organic compound with a unique structure that combines an aminomethyl group, a cyclopropyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-cyclopropylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the benzamide are reacted together.
Cyclopropylation: The cyclopropyl group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or aminomethyl derivatives.
Scientific Research Applications
3-(Aminomethyl)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.
N- [3- (aminomethyl)benzyl]acetamidine: Shares the aminomethylbenzyl structure but differs in the acetamidine moiety.
Uniqueness
3-(Aminomethyl)-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
IUPAC Name |
3-(aminomethyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENLTQYHPHQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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